

Marasmic Acid: A Technical Guide to its Spectral Analysis and Biological Interactions

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Compound of Interest

Compound Name: Marasmic acid

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Introduction

Marasmic acid is a sesquiterpenoid natural product first isolated from the fungus *Marasmius conigenus*. It belongs to the class of polycyclic sesquiterpenes and exhibits a range of biological activities, including antibacterial and antifungal properties.^[1] Its complex chemical structure and notable bioactivity make it a subject of interest for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of the spectral data of **Marasmic acid**, details the experimental protocols for its analysis, and explores its interaction with biological signaling pathways.

Chemical Structure and Properties

- Chemical Formula: $C_{15}H_{18}O_4$ ^[2]
- Molecular Weight: 262.30 g/mol ^[2]
- CAS Number: 2212-99-9^[2]
- IUPAC Name: (1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.0^{1,9}.0^{2,6}]tridec-7-ene-8-carbaldehyde^[2]

Spectral Data

Precise, experimentally-derived spectral data for **Marasmic acid**, including specific chemical shifts and mass-to-charge ratios, are not readily available in the public domain literature reviewed for this guide. The following tables are presented with placeholder data to illustrate the conventional format for such information. Researchers are advised to acquire and interpret their own experimental data for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **Marasmic Acid** (Placeholder Data)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
e.g., 9.80	s	-	1H	CHO
e.g., 6.50	d	8.0	1H	Olefinic H
e.g., 4.20	dd	10.0, 5.0	1H	CH-O
e.g., 2.50	m	-	2H	CH ₂
e.g., 1.10	s	-	3H	CH ₃
e.g., 1.05	s	-	3H	CH ₃

Table 2: ^{13}C NMR Spectral Data of **Marasmic Acid** (Placeholder Data)

Chemical Shift (δ) ppm	Carbon Type	Assignment
e.g., 205.0	C=O	Aldehyde
e.g., 170.0	C=O	Lactone
e.g., 145.0	C	Olefinic C
e.g., 130.0	CH	Olefinic CH
e.g., 80.0	CH-O	CH-OH
e.g., 55.0	CH	Bridgehead CH
e.g., 45.0	C	Quaternary C
e.g., 35.0	CH ₂	Methylene
e.g., 25.0	CH ₃	Methyl
e.g., 20.0	CH ₃	Methyl

Mass Spectrometry

Table 3: Mass Spectrometry Data of **Marasmic Acid** (Placeholder Data)

m/z	Relative Intensity (%)	Proposed Fragment
e.g., 262	[M] ⁺ , e.g., 80	Molecular Ion
e.g., 244	e.g., 60	[M - H ₂ O] ⁺
e.g., 233	e.g., 100	[M - CHO] ⁺
e.g., 219	e.g., 45	[M - C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for sesquiterpenoids like **Marasmic acid**.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of purified **Marasmic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

3. ^{13}C NMR Spectroscopy:

- Instrument: The same spectrometer as used for ^1H NMR.

- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic compounds.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal or the residual solvent peak.

Mass Spectrometry

1. Sample Preparation:

- Dissolve a small amount of the purified **Marasmic acid** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.
- The solution can be directly infused into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

2. High-Resolution Mass Spectrometry (HRMS):

- Instrument: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
- Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like **Marasmic acid** and can be run in either positive or negative ion mode.
- Data Acquisition:
 - Acquire the full scan mass spectrum over a mass range of m/z 100-500.

- The high resolution and mass accuracy of the instrument will allow for the determination of the elemental composition of the molecular ion and its fragments.

3. Tandem Mass Spectrometry (MS/MS):

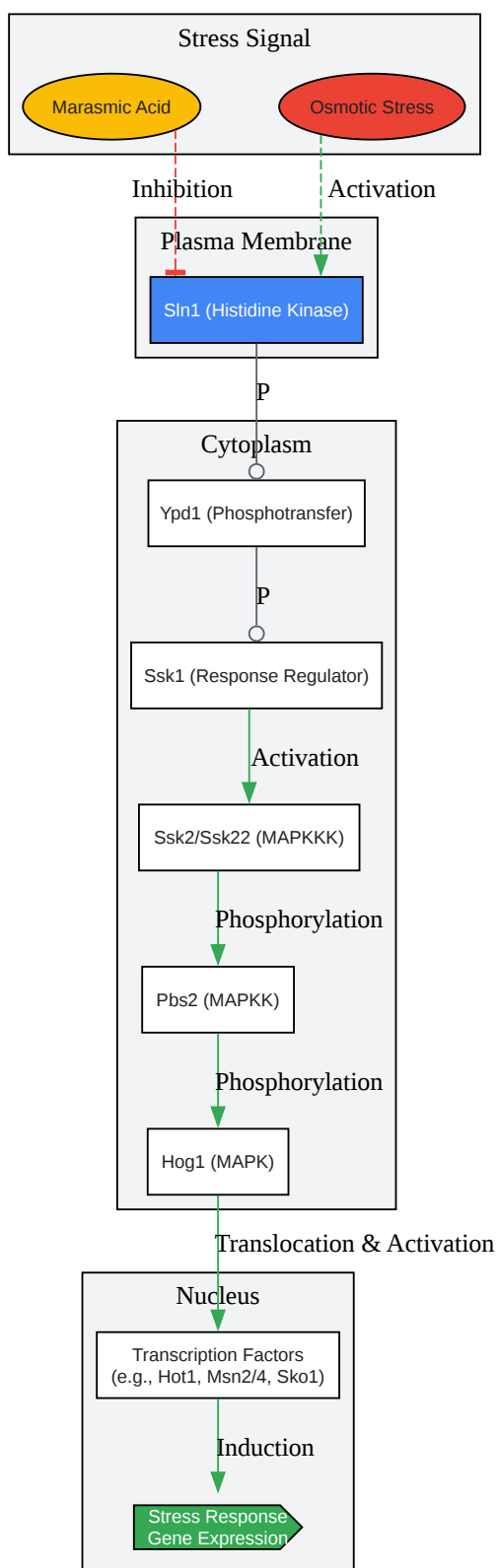
- To obtain structural information, perform tandem mass spectrometry on the molecular ion.
- Method: Select the $[M+H]^+$ or $[M-H]^-$ ion as the precursor ion and subject it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
- Analysis: Analyze the resulting fragment ions to elucidate the fragmentation pattern, which can provide valuable information about the compound's structure.

Biological Activity and Signaling Pathway

Marasmic acid has been reported to interfere with the membrane sensor histidine kinase MoSln1p in the fungus *Magnaporthe oryzae*. This interference leads to the superactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately causing cell death.

High Osmolarity Glycerol (HOG) Signaling Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade in fungi that responds to environmental stress, particularly osmotic stress. The pathway is crucial for cell survival under hyperosmotic conditions.



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Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi and the inhibitory effect of **Marasmic acid**.

Conclusion

Marasmic acid remains a fascinating natural product with significant biological activity. While detailed public spectral data is sparse, the established methodologies for NMR and mass spectrometry provide a clear path for researchers to fully characterize this and similar molecules. Understanding its interaction with key fungal signaling pathways, such as the HOG pathway, opens avenues for the development of novel antifungal agents. Further research into the synthesis of **Marasmic acid** analogues and their biological evaluation will be crucial in harnessing its therapeutic potential.

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